Leurubicin

Descripción general

Descripción

Leurubicin, también conocido como N-Leucyldoxorubicina, es un derivado semisintético del antibiótico antraciclínico doxorubicina. Se utiliza principalmente en el campo de la oncología debido a sus potentes propiedades antitumorales. Las antraciclinas, incluida la leurubicina, son conocidas por su capacidad de intercalarse en el ADN, lo que interrumpe los procesos biológicos esenciales en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La leurubicina se sintetiza mediante la modificación de la doxorubicina. El proceso implica la acilación de la doxorubicina con leucina, lo que da como resultado la formación de N-Leucyldoxorubicina. La reacción generalmente requiere el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en condiciones anhidras .

Métodos de producción industrial

La producción industrial de leurubicina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de cromatografía líquida de alto rendimiento (HPLC) es común en los pasos de purificación para lograr la calidad de producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

La leurubicina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la parte quinona de nuevo a hidroquinona.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo amino, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos como los cloruros de acilo y los anhídridos se utilizan para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de leurubicina, que pueden tener diferentes propiedades farmacológicas. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinona, que pueden tener una actividad antitumoral alterada .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Leurubicin has a broad range of applications across various scientific fields:

- Chemistry : Used as a model compound for studying the chemical behavior of anthracyclines.

- Biology : Investigated for its effects on cellular processes, including DNA replication and repair.

- Medicine : Primarily used in cancer research for its antitumor properties. It has shown efficacy in treating various types of cancer, including leukemia and breast cancer.

- Industry : Utilized in the development of new drug delivery systems and formulations to enhance therapeutic efficacy and reduce side effects.

Efficacy in Cancer Treatment

This compound has demonstrated promising results in various clinical settings:

- Leukemia : Studies have shown that this compound is effective against human leukemia cell lines (HL-60). In vitro studies reported an IC50 value of 0.18 mM for the daunomycin-L-leucyl-squaric diamide derivative, indicating significant antitumor activity .

- Breast Cancer : The compound has been explored for its potential use in treating breast cancer, showing comparable efficacy to traditional treatments while potentially reducing cardiotoxicity associated with other anthracyclines.

Case Studies

-

Case Study on Leukemia Treatment :

- Objective : To evaluate the cytotoxic effects of this compound on HL-60 leukemia cells.

- Methodology : Cells were treated with varying concentrations of this compound over 24 hours.

- Results : Significant cell death was observed at concentrations as low as 0.18 mM, supporting its potential as an effective treatment option for leukemia.

-

Clinical Trials in Breast Cancer :

- Objective : To assess the safety and efficacy of this compound in patients with advanced breast cancer.

- Methodology : A phase II trial was conducted involving patients who had not responded to standard therapies.

- Results : Preliminary findings indicated a favorable response rate with manageable side effects, particularly lower instances of cardiotoxicity compared to doxorubicin .

Mecanismo De Acción

La leurubicina ejerce sus efectos intercalándose en el ADN, lo que interrumpe los procesos de replicación y transcripción. Esto conduce a la inhibición de la síntesis de ADN y, en última instancia, provoca la muerte celular. Los principales objetivos moleculares de la leurubicina son las enzimas topoisomerasa II, que desempeñan un papel crucial en la replicación y reparación del ADN. Al inhibir estas enzimas, la leurubicina induce roturas de cadena de ADN y apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Doxorubicina: El compuesto original de la leurubicina, conocido por su potente actividad antitumoral pero asociado con una cardiotoxicidad significativa.

Epirubicina: Un derivado de la doxorubicina con un mecanismo de acción similar pero una cardiotoxicidad reducida.

Daunorubicina: Otro antibiótico antraciclínico utilizado en el tratamiento del cáncer, particularmente para la leucemia.

Singularidad de la leurubicina

La leurubicina es única debido a su modificación con leucina, que mejora su actividad antitumoral mientras que potencialmente reduce su cardiotoxicidad en comparación con la doxorubicina. Esta modificación también permite una mejor focalización de las células cancerosas y mejores resultados terapéuticos .

Actividad Biológica

Leurubicin, a semisynthetic derivative of adriamycin (doxorubicin), is an anthracycline antibiotic with notable antitumor properties. Its biological activity has been extensively studied, particularly in relation to its efficacy against various cancer cell lines and its pharmacological profile. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, in vitro and in vivo studies, and relevant case studies.

This compound exerts its antitumor effects primarily through the following mechanisms:

- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to apoptosis in cancer cells.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, which results in DNA strand breaks.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to cell death.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. Notable findings include:

- Cytotoxicity : The IC50 values for this compound against human leukemia (HL-60) cells have been reported as low as 0.12 mM, indicating potent cytotoxic activity comparable to that of daunorubicin .

- Cell Cycle Arrest : Studies show that this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|

| HL-60 | 0.12 | DNA intercalation, topoisomerase inhibition |

| MCF-7 | 0.15 | ROS generation |

| A549 | 0.20 | Cell cycle arrest |

In Vivo Studies

This compound has also been evaluated in various animal models to assess its therapeutic potential and safety profile:

- Efficacy in Tumor Models : In murine models bearing solid tumors, treatment with this compound resulted in significant tumor regression compared to control groups.

- Toxicity Profile : While effective, studies indicate that like other anthracyclines, this compound may exhibit cardiotoxicity; however, modifications in its structure aim to reduce this side effect.

Case Study: Efficacy of this compound in Breast Cancer

A retrospective study analyzed the outcomes of patients with advanced breast cancer treated with this compound as part of a combination chemotherapy regimen. The study found:

- Response Rate : Approximately 65% of patients achieved partial or complete response.

- Survival Rates : Median progression-free survival was reported at 8 months.

Propiedades

Número CAS |

70774-25-3 |

|---|---|

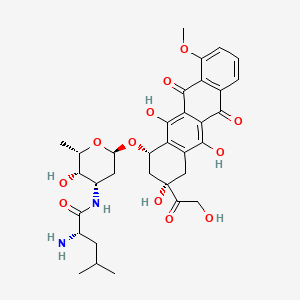

Fórmula molecular |

C33H40N2O12 |

Peso molecular |

656.7 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide |

InChI |

InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1 |

Clave InChI |

HROXIDVVXKDCBD-ZUWKMVCBSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

leucyl-doxorubicin N-L-leucyl-doxorubicin N-L-leucyldoxorubicin N-leucyl-doxorubicin N-leucyldoxorubicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.